3-Cyano-4-phenylpyridine-2-carboxylic acid
Overview
Description
“3-Cyano-4-phenylpyridine-2-carboxylic acid” is a chemical compound with the molecular formula C13H8N2O2 . It has a molecular weight of 224.22 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H8N2O2/c14-8-11-10 (9-4-2-1-3-5-9)6-7-15-12 (11)13 (16)17/h1-7H, (H,16,17) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a melting point of 172°C .Scientific Research Applications
Synthesis and Characterization
Synthesis of Gold Complexes : 3-Cyano-4-phenylpyridine-2-carboxylic acid derivatives are used in the synthesis of gold(III) complexes, which have been tested for cytotoxicity against leukemia and tumor cell lines, showing potential in medical applications (Fan et al., 2003).
Autocatalysis in C-H Bond Activation : This compound is involved in the autocatalytic process catalyzed by ruthenium(II) complexes, which is significant in the field of organic synthesis and chemical engineering (Ferrer Flegeau et al., 2011).
Chemical Synthesis and Stability
Synthesis of Derivatives : Research has been conducted on the synthesis of various derivatives of this compound for potential applications in organic chemistry (Shatsauskas et al., 2017).
Stability Studies : Investigations into the stability of esters derived from this compound have been carried out, contributing to the understanding of its chemical properties (Kažoka et al., 2007).
Liquid Crystal Synthesis
- Mesomorphic Properties : The compound has been used in the synthesis of liquid-crystal pyridines, indicating its potential in materials science and display technology applications (Pavlyuchenko et al., 1980).
Biochemical Applications
- Nicotinic Acid Production : Its derivatives are used in the production of nicotinic acid, which is significant in food, pharmaceutical, and biochemical industries. This includes studies on the extraction efficiency and reactive extraction methods (Kumar et al., 2009).
Catalytic Reactions
- Catalysis in Hydrolysis : This compound plays a role in catalytic reactions, particularly in the hydrolysis of cyanopyridines, contributing to the understanding of catalytic processes in organic chemistry (Sakai et al., 1967).
Optical and Hypoglycemic Properties
- Optoelectronic Properties : Studies on the optoelectronic and thermodynamic properties of derivatives of this compound have been conducted, indicating its potential in the development of nonlinear optical materials (Fonkem et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
3-cyano-4-phenylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-8-11-10(9-4-2-1-3-5-9)6-7-15-12(11)13(16)17/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYDFXYNGZNGEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=C2)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564447 | |
Record name | 3-Cyano-4-phenylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133609-28-6 | |
Record name | 3-Cyano-4-phenylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-cyano-4-phenylpyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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